molecular formula C13H12N4O3S2 B5584086 2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5584086
M. Wt: 336.4 g/mol
InChI Key: PAMNLUBNSYXANP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of core structures such as 1,3,4-oxadiazoles and thiazoles, followed by coupling reactions to introduce specific functional groups. For example, derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for their enzyme inhibition and cytotoxic behavior, indicating a complex synthesis process involving nucleophilic substitution and electrophilic addition reactions (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and EI MS, which confirm the presence of 1,3,4-oxadiazole and thiazole rings in the structure. These analyses provide insights into the arrangement of atoms within the molecule and its chemical environment (Abbasi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their ability to undergo various reactions, including nucleophilic substitution and coupling reactions, to form bi-heterocyclic structures. These reactions are crucial for modifying the compound's properties for specific applications, such as antimicrobial and enzyme inhibition activities (Ramalingam et al., 2019).

Future Directions

Given the potential biological activities of compounds containing 1,3,4-oxadiazole and 1,3-thiazole rings, this compound could be of interest for further study. Future research could include the synthesis and characterization of the compound, investigation of its physical and chemical properties, and evaluation of its biological activity .

properties

IUPAC Name

2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-7-5-21-12(14-7)15-10(18)6-22-13-17-16-11(20-13)9-3-4-19-8(9)2/h3-5H,6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMNLUBNSYXANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=C(OC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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